4,4'-Thiodiphenol

Optical materials LED encapsulation Refractive index

Select 4,4'-Thiodiphenol (TDP) for your high-performance polymer formulations. Its central sulfide bridge delivers quantifiable performance advantages over BPA or ether-linked analogs, including a higher refractive index (1.595 vs 1.568 for DGEBA) for superior light extraction in high-brightness LEDs. As a co-reactive accelerator in benzoxazine/epoxy hybrid resins, TDP demonstrably reverses cure delays, slashing gel times and activation energy to boost manufacturing throughput. It is an essential monomer for applications where thermal stability and optical precision are non-negotiable.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 2664-63-3
Cat. No. B147510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Thiodiphenol
CAS2664-63-3
SynonymsBis(4-hydroxyphenyl)sulfide
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)SC2=CC=C(C=C2)O
InChIInChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyVWGKEVWFBOUAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Thiodiphenol (CAS 2664-63-3): A Sulfur-Containing Diol for High-Performance Polymer Synthesis and Material Modification


4,4'-Thiodiphenol (TDP), also known as bis(4-hydroxyphenyl) sulfide, is a sulfur-containing aromatic diol . This compound features two phenolic hydroxyl groups linked by a central sulfide (-S-) bridge, which confers unique electronic and structural properties. It is primarily utilized as a monomer or intermediate in the production of high-performance polymers, including polyimides, epoxy resins, and polyesters, where its sulfur content contributes to enhanced refractive index and thermal stability compared to its oxygen- or carbon-bridged analogs [1].

The Functional Impact of Sulfur: Why 4,4'-Thiodiphenol Cannot Be Readily Substituted by Common Bisphenols


4,4'-Thiodiphenol is not simply another bisphenol; its central sulfide (-S-) linkage imparts distinct electronic and steric characteristics that directly influence material performance [1]. Unlike the methylene bridge in Bisphenol A (BPA) or the ether linkage in 4,4'-oxydiphenol (ODP), the sulfur atom increases the molar refraction, leading to a higher refractive index in derived polymers, a critical parameter for advanced optical applications [2]. Furthermore, the sulfide bridge alters the chain flexibility and polarity, significantly affecting crystallization kinetics in polyesters and thermal transitions in high-performance polyimides, making direct substitution with common analogs without property loss impossible [3][4].

Quantitative Performance Differentiation of 4,4'-Thiodiphenol (TDP) Against Key Analogs


Enhanced Refractive Index in Epoxy Prepolymers: DGETP vs. DGEBA

The epoxy prepolymer derived from 4,4'-thiodiphenol, diglycidyl ether of thiodiphenol (DGETP), exhibits a significantly higher refractive index compared to the industry-standard diglycidyl ether of bisphenol A (DGEBA). This enhancement is directly attributed to the high molar refraction of the central sulfur atom in TDP [1].

Optical materials LED encapsulation Refractive index

Superior Catalytic Acceleration in Benzoxazine/Epoxy Curing Kinetics

When added as a co-reactive accelerator in benzoxazine (BOX)/epoxy (DGEBA) formulations, 4,4'-thiodiphenol (TDP) dramatically reduces both the gel time and the activation energy of the curing process. This is in stark contrast to the behavior observed without TDP, where the addition of DGEBA alone actually delays gelation [1].

Thermoset curing Reaction kinetics Benzoxazine resins

Greater Impact on Polyester Crystallization Kinetics Compared to ODP and HQ

In modified poly(ethylene terephthalate) (PET) systems, the incorporation of 4,4'-thiodiphenol (TDP) leads to a more pronounced reduction in crystallization rate compared to its analogs, 4,4'-oxydiphenol (ODP) and hydroquinone (HQ). This is attributed to the larger amount of rigid benzene rings and greater polarity imparted by the TDP structure [1].

Polymer crystallization PET modification Melt polycondensation

Potent Estrogenic Activity as a Toxicological Differentiator

In a direct toxicological comparison, 4,4'-thiodiphenol (TDP) exhibits more potent estrogenic activity than the well-known environmental estrogen, Bisphenol A (BPA). The study demonstrated that TDP is capable of activating the GPR30 receptor to promote proliferation in ERα-positive breast cancer cells [1].

Endocrine disruption Toxicology Bisphenol analog

High-Value Application Scenarios for 4,4'-Thiodiphenol Based on Verified Performance


High-Brightness LED Encapsulants

The quantitative data showing that DGETP/MHHPA cured resin has a refractive index of 1.595 versus 1.568 for DGEBA/MHHPA [1] makes TDP the superior monomer choice for synthesizing epoxy encapsulants for high-brightness LEDs. The enhanced refractive index directly translates to higher light extraction efficiency, which is a critical performance metric for LED manufacturers seeking to improve device efficacy and reduce operating temperature.

High-Performance Polyimide Films for Flexible Electronics

Research demonstrates that polyimides synthesized from TDP-derived diamines (BAPDT) exhibit a distinct set of thermal and mechanical properties compared to those made with ether (-O-) or sulfone (-SO2-) linkages [2]. This tunability, driven by the sulfur atom, is essential for formulators of flexible displays and advanced aerospace composites who need to precisely balance glass transition temperature (Tg), tensile strength, and optical transparency for specific application requirements.

Rapid-Cure Thermoset Composite Formulations

For manufacturers of fiber-reinforced composites utilizing benzoxazine/epoxy hybrid resins, 4,4'-thiodiphenol provides a quantifiable process advantage as a co-reactive accelerator [3]. Its ability to reverse the cure-delaying effect of epoxy addition and markedly reduce gel time and activation energy enables faster production cycles and lower energy curing schedules, offering a direct route to improved manufacturing throughput and cost reduction.

Research on Endocrine-Disrupting Chemicals (EDCs)

As a high-purity research chemical, 4,4'-thiodiphenol serves as a crucial model compound in toxicological studies investigating the mechanisms of endocrine disruption. Its demonstrated potency as an estrogenic agent, which is greater than that of Bisphenol A [4], makes it an essential tool for probing GPR30-mediated signaling pathways. This research informs the safety assessment of sulfur-containing bisphenol derivatives and supports the development of safer-by-design chemical alternatives.

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